1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 497083-27-9
VCID: VC5945133
InChI: InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21)
SMILES: C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

CAS No.: 497083-27-9

Cat. No.: VC5945133

Molecular Formula: C16H17N3O3

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide - 497083-27-9

Specification

CAS No. 497083-27-9
Molecular Formula C16H17N3O3
Molecular Weight 299.33
IUPAC Name 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21)
Standard InChI Key MHLMSQRPQVTKET-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Indole moiety: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Oxoacetyl linker: A ketone-functionalized acetyl group bridging the indole and piperidine segments.

  • Piperidine-4-carboxamide: A six-membered saturated ring (piperidine) with a carboxamide substituent at the fourth position .

The IUPAC name, 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide, reflects this connectivity . The SMILES notation C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 further clarifies the spatial arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₃
Molecular Weight299.32 g/mol
CAS Registry Number497083-27-9
SMILESC1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChI KeyMHLMSQRPQVTKET-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis protocol for 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is documented, analogous compounds suggest a multi-step approach:

  • Indole Activation: The indole’s 3-position is typically functionalized via Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the oxoacetyl group.

  • Piperidine Modification: Piperidine-4-carboxamide is synthesized through carboxamide formation at the 4-position, often using coupling agents like EDCl/HOBt .

  • Coupling Reaction: The oxoacetyl-indole intermediate is conjugated to the piperidine-carboxamide via nucleophilic acyl substitution or amide bond formation.

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Indole acylationAcetyl chloride, AlCl₃, DCM
2Piperidine carboxamide synthesisPiperidine-4-carboxylic acid, NH₃, DCC
3Amide couplingEDCl, HOBt, DMF, rt

Physicochemical Properties

Calculated Properties

Using computational tools, key physicochemical parameters include:

  • LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Polar Surface Area (PSA): 87.5 Ų, suggesting moderate solubility in polar solvents .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, indole NH) and 5 acceptors (two ketones, amide O, indole N) .

Spectroscopic Data

Although direct spectra for this compound are unavailable, related analogs provide insights:

  • ¹H NMR: Indole protons (δ 7.1–7.8 ppm), piperidine protons (δ 1.5–3.5 ppm), and amide NH (δ 6.8–7.2 ppm) .

  • IR: Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ketone C=O).

Target ClassPotential EffectStructural Basis
Serotonin receptorsAntidepressant/AnxiolyticIndole mimicry of tryptamine
Renin-angiotensin systemAntihypertensivePiperidine interaction with renin
Kinases (e.g., JAK2)AnticancerIndole inhibition of ATP binding

Comparative Pharmacodynamics

Analogous compounds exhibit:

  • Anticancer Activity: Indole derivatives inhibit tubulin polymerization (e.g., vinca alkaloids).

  • Anti-inflammatory Effects: COX-2 inhibition via indole-acetic acid analogs.

  • Neuroactive Properties: Piperidine carboxamides act as σ-1 receptor modulators .

Research Gaps and Future Directions

Unaddressed Questions

  • Synthetic Scalability: Current hypothetical routes lack validation for yield optimization.

  • In Vitro/In Vivo Data: No published studies on cytotoxicity, pharmacokinetics, or target engagement.

  • Structural Optimization: Modifications (e.g., halogenation) could enhance potency or selectivity.

Recommended Studies

  • High-Throughput Screening: Profile against kinase or GPCR panels.

  • Molecular Dynamics Simulations: Predict binding modes to renin or serotonin receptors.

  • SAR Studies: Explore substituent effects on indole and piperidine rings.

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